Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide
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Overview
Description
Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, cyclopropyl, hydroxy, pyridinium, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide likely involves multiple steps, each targeting the formation of specific functional groups and the overall molecular framework. Typical synthetic routes may include:
- Formation of the pyridinium ring through cyclization reactions.
- Introduction of the cyano groups via nucleophilic substitution reactions.
- Addition of the cyclopropyl group through cyclopropanation reactions.
- Incorporation of the nitrophenyl group through electrophilic aromatic substitution.
- Hydroxylation to introduce the hydroxy group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or cyano groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield ketones or aldehydes.
- Reduction may produce amines.
- Substitution may result in halogenated or hydroxylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide would depend on its specific interactions with molecular targets. This may involve:
- Binding to enzymes or receptors, altering their activity.
- Interfering with cellular pathways, leading to changes in cell function.
- Modulating gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide: can be compared with other compounds that have similar functional groups or structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
[2-cyano-2-[5-cyano-2-cyclopropyl-2-hydroxy-3-(2-methylpyridin-1-ium-1-yl)-4-(4-nitrophenyl)-3,4-dihydro-1H-pyridin-6-yl]ethenylidene]azanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3/c1-15-4-2-3-11-29(15)23-21(16-5-9-19(10-6-16)30(32)33)20(14-27)22(17(12-25)13-26)28-24(23,31)18-7-8-18/h2-6,9-11,18,21,23,28,31H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFRCQCGNFASQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1C2C(C(=C(NC2(C3CC3)O)C(=C=[N-])C#N)C#N)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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